molecular formula C11H9ClN2O2 B12739254 5-Benzofuranol, 2-(1H-imidazol-2-yl)-, monohydrochloride CAS No. 150985-51-6

5-Benzofuranol, 2-(1H-imidazol-2-yl)-, monohydrochloride

Cat. No.: B12739254
CAS No.: 150985-51-6
M. Wt: 236.65 g/mol
InChI Key: KRNHJDSJKJSTHI-UHFFFAOYSA-N
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Description

5-Benzofuranol, 2-(1H-imidazol-2-yl)-, monohydrochloride is a chemical compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring fused with an imidazole ring, and it is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzofuranol, 2-(1H-imidazol-2-yl)-, monohydrochloride typically involves the following steps:

    Formation of Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with suitable reagents under acidic or basic conditions.

    Introduction of Imidazole Ring: The imidazole ring is introduced by reacting the benzofuran derivative with imidazole or its derivatives under appropriate conditions, such as heating in the presence of a catalyst.

    Formation of Monohydrochloride Salt: The final step involves the reaction of the compound with hydrochloric acid to form the monohydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-Benzofuranol, 2-(1H-imidazol-2-yl)-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, appropriate solvents.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzofuran and imidazole rings.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

5-Benzofuranol, 2-(1H-imidazol-2-yl)-, monohydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Benzofuranol, 2-(1H-imidazol-2-yl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Benzofuranol, 2-(1H-imidazol-2-yl)-: The parent compound without the monohydrochloride salt.

    5-Benzofuranol, 2-(1H-imidazol-4-yl)-: A similar compound with the imidazole ring positioned differently.

    5-Benzofuranol, 2-(1H-pyrazol-2-yl)-: A related compound with a pyrazole ring instead of an imidazole ring.

Uniqueness

5-Benzofuranol, 2-(1H-imidazol-2-yl)-, monohydrochloride is unique due to its specific structural features, such as the combination of benzofuran and imidazole rings, and the presence of the monohydrochloride salt

Properties

CAS No.

150985-51-6

Molecular Formula

C11H9ClN2O2

Molecular Weight

236.65 g/mol

IUPAC Name

2-(1H-imidazol-2-yl)-1-benzofuran-5-ol;hydrochloride

InChI

InChI=1S/C11H8N2O2.ClH/c14-8-1-2-9-7(5-8)6-10(15-9)11-12-3-4-13-11;/h1-6,14H,(H,12,13);1H

InChI Key

KRNHJDSJKJSTHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)C=C(O2)C3=NC=CN3.Cl

Origin of Product

United States

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